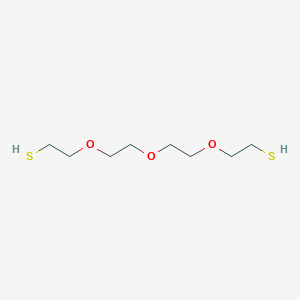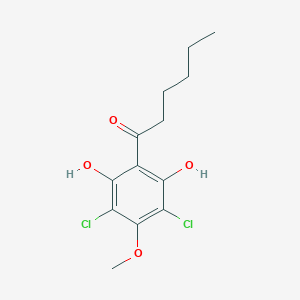![molecular formula C24H28N4O3 B520084 (1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexane-1-carboxamide](/img/structure/B520084.png)
(1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AZD4996 is a potent and highly selective cathepsin K inhibitor for the treatment of osteoarthritis.
Aplicaciones Científicas De Investigación
Conformational Analysis
In the study of structurally related compounds, the conformational properties of analogs with a cyclohexanone skeleton have been explored. These compounds demonstrate a distinct chair conformation, influenced by the arrangement of substituents like the carboxylic acid and methyl ester groups (Buñuel et al., 1996). Such conformational studies are crucial for understanding the structural properties that impact the biological activity of related compounds.
Binding Affinities and Stereochemistry
The relationship between stereochemistry and binding affinities to muscarinic receptors has been investigated in compounds with similar structures. These studies reveal the significance of chirality in determining the biological activity of molecules (Bugno et al., 1997). Understanding this relationship is vital for the design of more effective therapeutic agents.
Novel Synthesis Methods
Research has been conducted on innovative synthesis methods for compounds with similar structures, such as pyrido[4,3-b]indoles. These methods have implications for the efficient production of structurally related compounds, potentially enhancing their availability for further research and development (Smirnova et al., 2008).
Cycloaddition Reactions
Studies on cycloaddition reactions involving indoles, like the compounds structurally related to the one , provide insights into chemical reactivity and potential applications in creating diverse molecular architectures (Chrétien et al., 2003). This research is crucial for developing novel compounds with potential therapeutic applications.
Palladium-Catalyzed Reactions
Investigations into palladium-catalyzed reactions have been conducted to synthesize heterocyclic derivatives, which could be related to the target compound. These studies contribute to the understanding of catalytic processes in organic synthesis, potentially leading to more efficient production methods for similar compounds (Bacchi et al., 2005).
Propiedades
Fórmula molecular |
C24H28N4O3 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
(1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H28N4O3/c1-31-20-8-4-7-15-18-13-28(12-9-19(18)26-21(15)20)23(30)17-6-3-2-5-16(17)22(29)27-24(14-25)10-11-24/h4,7-8,16-17,26H,2-3,5-6,9-13H2,1H3,(H,27,29)/t16-,17-/m1/s1 |
Clave InChI |
ZJIQEAXGKFPTII-IAGOWNOFSA-N |
SMILES isomérico |
COC1=CC=CC2=C1NC3=C2CN(CC3)C(=O)[C@@H]4CCCC[C@H]4C(=O)NC5(CC5)C#N |
SMILES |
O=C([C@H]1[C@H](C(N(C2)CCC(N3)=C2C4=C3C(OC)=CC=C4)=O)CCCC1)NC5(C#N)CC5 |
SMILES canónico |
COC1=CC=CC2=C1NC3=C2CN(CC3)C(=O)C4CCCCC4C(=O)NC5(CC5)C#N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AZD-4996; AZD 4996; AZD4996 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(3,4-dichlorophenoxy)piperidin-1-yl]-N-(4-methylphenyl)sulfonylpiperidine-1-carboxamide](/img/structure/B520067.png)
![N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide](/img/structure/B520157.png)

![3-{[(Benzo[1,3]dioxol-5-ylmethyl)-carbamoyl]-methyl}-4-(2-imidazol-1-yl-pyrimidin-4-yl)-piperazine-1-carboxylic acid methyl ester](/img/structure/B520569.png)
![Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B521106.png)
![(3Z)-5-acetyl-3-[1,3-benzodioxol-5-yl-[(1-methylpiperidin-4-yl)amino]methylidene]-1H-indol-2-one](/img/structure/B521146.png)


![[(5S)-5,14-diethyl-19,19-difluoro-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-5-yl] 3-[[(2S)-2,6-diaminohexanoyl]amino]propanoate](/img/structure/B521659.png)

![2-bromo-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B522001.png)
![N-[4-[3,5-Bis(trifluoromethyl)-1H-pyrazole-1-yl]phenyl]-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B522211.png)
![N-Benzoyl-L-glutamyl-[4-phosphono(difluoromethyl)]-L-phenylalanine-[4-phosphono(difluoro-methyl)]-L-phenylalanineamide](/img/structure/B522425.png)
![N~3~-[3-(1h-Indol-6-Yl)benzyl]pyridine-2,3-Diamine](/img/structure/B522426.png)